



# **Application Note: Determination of Octabenzone Concentration in Water Samples**

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#### Introduction

Octabenzone (2-hydroxy-4-(octyloxy)benzophenone) is a widely used UV filter in sunscreens and other personal care products.[1] Its presence in various water bodies is a growing environmental concern. This application note provides a detailed protocol for the quantitative determination of **Octabenzone** in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable analytical technique. The method includes sample preparation using Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix.

## **Experimental Protocols**

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for pre-concentrating **Octabenzone** from water samples and removing matrix interferences.[2][3]

- Materials:
  - C18 SPE cartridges (e.g., 500 mg, 6 mL)
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)



- Deionized water (HPLC grade)
- SPE vacuum manifold
- Glass test tubes
- Nitrogen evaporator

#### Procedure:

- Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed
  by 5 mL of deionized water to activate the sorbent.[4] Do not allow the cartridge to dry out.
- Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove any polar impurities that may have been retained.
- Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[4]
- Elution: Elute the retained **Octabenzone** from the cartridge with a small volume of a suitable solvent, such as 5 mL of methanol or acetonitrile, into a clean collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40-45°C.[3]
- Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the mobile phase used for the HPLC analysis.[3] The sample is now ready for injection into the HPLC system.
- 2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines an isocratic reversed-phase HPLC method for the separation and quantification of **Octabenzone**.

Instrumentation:



- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[5]
- Autosampler
- Chromatographic Conditions:
  - Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[5] The mobile phase should be filtered and degassed before use.
  - Flow Rate: 1.0 mL/min[5][6]
  - Column Temperature: Ambient or controlled at 25°C[3]
  - Injection Volume: 20 μL
  - UV Detection Wavelength: 330 nm[5]
- Calibration:
  - Prepare a stock solution of **Octabenzone** in methanol (e.g., 100 μg/mL).
  - From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 - 10 μg/mL).
  - Inject each calibration standard into the HPLC system and record the peak area.
  - Construct a calibration curve by plotting the peak area versus the concentration of
    Octabenzone. The linearity of the calibration curve should be verified (R<sup>2</sup> > 0.99).[5]
- Sample Analysis:
  - Inject the reconstituted sample extract into the HPLC system.
  - Identify the **Octabenzone** peak based on its retention time compared to the standards.



 Quantify the concentration of **Octabenzone** in the sample by comparing its peak area to the calibration curve.

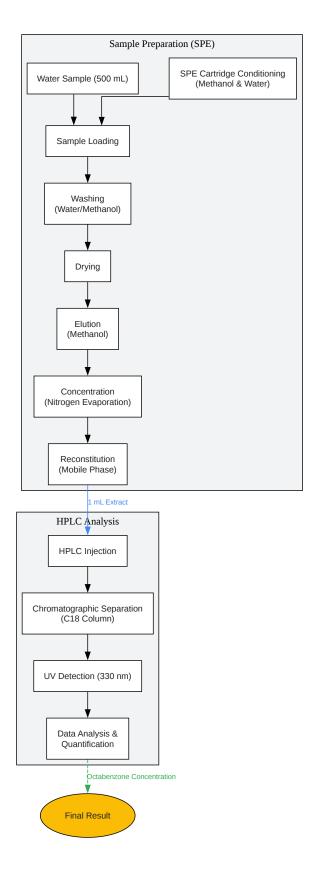
### **Data Presentation**

The following table summarizes typical performance data for the analysis of benzophenone derivatives in water samples using chromatographic methods.

Parameter	HPLC-UV	GC-MS	Reference
Limit of Detection (LOD)	0.07 - 2.54 μg/mL	0.034 - 0.067 μg/L	[2][5]
Limit of Quantification (LOQ)	0.03 - 0.04 μg/mL	1.8 - 3.2 μg/L	[2][5]
Linear Range	12 - 28 μg/mL	2.5 - 600 μg/L	[2][5]
Recovery	99.0% - 101.0%	96% - 107%	[2][5]
Precision (%RSD)	< 2%	< 15%	[5][7]

## **Mandatory Visualization**





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